BENCHE

Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for 6-Bromo-2-
(bromomethyl)-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

6-Bromo-2-(bromomethyl)-3-

Compound Name:
fluoropyridine

Cat. No.: B8053173

. Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-

Bromo-2-(bromomethyl)-3-fluoropyridine, a key intermediate in synthetic and medicinal

chemistry. Its bifunctional nature, featuring both a reactive bromomethyl group and a bromo-

substituted fluoropyridine ring, makes it a versatile building block for the synthesis of complex

molecules, particularly in the development of novel therapeutics.

Compound Properties

Property Value

IUPAC Name 6-Bromo-2-(bromomethyl)-3-fluoropyridine

CAS Number 1187836-89-0

Molecular Formula CeHaBrzFN

Molecular Weight 268.91 g/mol

Appearance Off-white to pale yellow solid

Solubility Soluble in common organic solvents (e.g., DCM,

THF, DMF)

© 2025 BenchChem. All rights reserved.

1/9 Tech Support


https://www.benchchem.com/product/b8053173?utm_src=pdf-interest
https://www.benchchem.com/product/b8053173?utm_src=pdf-body
https://www.benchchem.com/product/b8053173?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8053173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Applications in Organic Synthesis and Drug
Discovery

6-Bromo-2-(bromomethyl)-3-fluoropyridine is a valuable scaffold in medicinal chemistry,
primarily utilized in the synthesis of kinase inhibitors and other biologically active compounds.
The differential reactivity of its two bromine atoms allows for selective and sequential
functionalization.

» Nucleophilic Substitution at the Bromomethyl Group: The bromomethyl group is highly
susceptible to SN2 reactions with a wide range of nucleophiles, including amines, phenols,
thiols, and carbanions. This allows for the facile introduction of various side chains and
linkers.

e Cross-Coupling Reactions at the 6-Bromo Position: The bromo substituent on the pyridine
ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki,
Stille, and Buchwald-Hartwig couplings. This enables the formation of carbon-carbon and
carbon-heteroatom bonds, facilitating the construction of complex molecular architectures.

 Building Block for Kinase Inhibitors: The substituted pyridine core is a common motif in many
kinase inhibitors, often serving as a hinge-binding moiety. The functional handles on 6-
Bromo-2-(bromomethyl)-3-fluoropyridine allow for the systematic exploration of the
structure-activity relationship (SAR) to optimize potency and selectivity.

Experimental Protocols
Synthesis of 6-Bromo-2-(bromomethyl)-3-fluoropyridine

The synthesis of 6-Bromo-2-(bromomethyl)-3-fluoropyridine can be achieved in a three-step
sequence starting from 3-amino-2-methylpyridine. The initial steps are adapted from a patented
procedure for a similar fluoropyridine synthesis.

Step 1: Synthesis of 2-Bromo-3-amino-6-methylpyridine
This step involves the bromination of 3-amino-2-methylpyridine.

o Materials:
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o 3-Amino-2-methylpyridine

o N-Bromosuccinimide (NBS)

o Acetonitrile

e Procedure:

[¢]

Dissolve 3-amino-2-methylpyridine (1.0 eq) in acetonitrile in a round-bottom flask.

o Cool the solution to 0 °C in an ice bath.

o Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature
below 5 °C.

o Allow the reaction to warm to room temperature and stir for 12-16 hours.

o Monitor the reaction progress by TLC or LC-MS.

o Upon completion, quench the reaction with water and extract the product with ethyl
acetate.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to yield 2-Bromo-3-
amino-6-methylpyridine.

Step 2: Synthesis of 6-Bromo-3-fluoro-2-methylpyridine

This step utilizes a modified Balz-Schiemann reaction.

o Materials:

o 2-Bromo-3-amino-6-methylpyridine

o Anhydrous Hydrogen Fluoride (HF)-Pyridine or other fluorinating agents (e.g., HBFa4)

o Sodium Nitrite (NaNO2)

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8053173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Procedure:

o In a suitable fluoropolymer vessel, dissolve 2-Bromo-3-amino-6-methylpyridine (1.0 eq) in
anhydrous HF-Pyridine at -10 °C.

o Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the
temperature below -5 °C.

o Stir the mixture at this temperature for 1 hour.

o Carefully and slowly warm the reaction mixture to room temperature and then heat to 50-
60 °C until nitrogen evolution ceases.

o Cool the reaction mixture and carefully pour it onto crushed ice.
o Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
o Extract the product with dichloromethane.

o Wash the combined organic layers with water and brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure.

o Purify the crude product by column chromatography to afford 6-Bromo-3-fluoro-2-
methylpyridine.

Step 3: Synthesis of 6-Bromo-2-(bromomethyl)-3-fluoropyridine
This final step involves the radical bromination of the methyl group.
o Materials:

o 6-Bromo-3-fluoro-2-methylpyridine

o N-Bromosuccinimide (NBS)

o Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

o Carbon tetrachloride (CCla4) or other suitable non-polar solvent
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e Procedure:

o In a round-bottom flask equipped with a reflux condenser, dissolve 6-Bromo-3-fluoro-2-
methylpyridine (1.0 eq) and N-Bromosuccinimide (1.1 eq) in carbon tetrachloride.

o Add a catalytic amount of AIBN or benzoyl peroxide.

o Heat the mixture to reflux (approximately 77 °C) and irradiate with a UV lamp to initiate the
reaction.

o Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within
2-4 hours.

o Cool the reaction mixture to room temperature and filter to remove the succinimide
byproduct.

o Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with
brine.

o Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

o Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate
gradient) to obtain 6-Bromo-2-(bromomethyl)-3-fluoropyridine.

Quantitative Data (Representative)
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Step Reactant Product Yield (%) Purity (%)
) 2-Bromo-3-
3-Amino-2-
1 o amino-6- 75-85 >95
methylpyridine o
methylpyridine
2-Bromo-3- 6-Bromo-3-
2 amino-6- fluoro-2- 60-70 >98
methylpyridine methylpyridine
6-Bromo-3- 6-Bromo-2-
3 fluoro-2- (bromomethyl)-3-  70-80 >97

methylpyridine

fluoropyridine

Protocol for Nucleophilic Substitution with a Phenol

This protocol describes a general procedure for the reaction of 6-Bromo-2-(bromomethyl)-3-

fluoropyridine with a phenolic nucleophile, a common step in the synthesis of kinase

inhibitors.

o Materials:

o 6-Bromo-2-(bromomethyl)-3-fluoropyridine

o Substituted Phenol (e.g., 4-aminophenol)

o Potassium Carbonate (K2COs) or Cesium Carbonate (Cs2COs)

o N,N-Dimethylformamide (DMF) or Acetonitrile

e Procedure:

o

[¢]

o

o

To a solution of the substituted phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
Stir the mixture at room temperature for 15 minutes.
Add a solution of 6-Bromo-2-(bromomethyl)-3-fluoropyridine (1.1 eq) in DMF dropwise.

Stir the reaction mixture at room temperature for 4-6 hours.
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o Monitor the reaction by TLC or LC-MS.
o Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

o Wash the combined organic layers with water and brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure.

o Purify the crude product by column chromatography to yield the desired ether.

Quantitative Data (Representative)

Nucleophile Product Yield (%)

) 4-((6-Bromo-3-fluoropyridin-2-
4-Aminophenol N 85-95
yl)methoxy)aniline

Visualizations

Synthesis of 6-Bromo-2-(bromomethyl)-3-fluoropyridine

1. HF-Py, NaNO2
2. Heat

3-Amino-2-methylpyridine o 2-Bromo-3-amino-6-methylpyridine 6-Bromo-3-fluoro-2-methylpyridine 6-Bromo-2-(bromomethy))-3-fluoropyridine
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Caption: Synthetic workflow for 6-Bromo-2-(bromomethyl)-3-fluoropyridine.
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General Synthesis of a Kinase Inhibitor
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Intermediate Ether
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Click to download full resolution via product page
Caption: General workflow for kinase inhibitor synthesis.

» To cite this document: BenchChem. [Application Notes and Protocols for 6-Bromo-2-
(bromomethyl)-3-fluoropyridine]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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